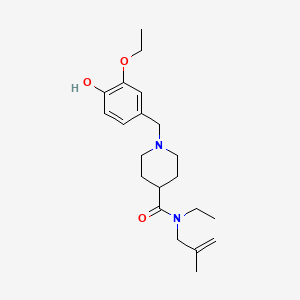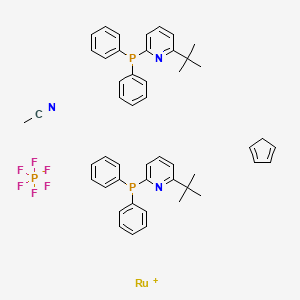
Acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ?(1)-ruthenium(1+) bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine) acetonitrile cyclopentadienyl hexafluorophosphate is a complex organometallic compound It features a ruthenium center coordinated with various ligands, including bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine), acetonitrile, and cyclopentadienyl, with hexafluorophosphate as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ?(1)-ruthenium(1+) bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine) acetonitrile cyclopentadienyl hexafluorophosphate typically involves the following steps:
Ligand Preparation: The ligands, 2-tert-butyl-6-(diphenylphosphanyl)pyridine, are synthesized separately through a series of organic reactions.
Complex Formation: The ruthenium precursor, often ruthenium trichloride, is reacted with the ligands in the presence of a base to form the desired complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as developing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the ruthenium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heat or light.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ruthenium(III) complex, while reduction could produce a ruthenium(0) complex. Substitution reactions result in new complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Materials Science: It is investigated for its potential in creating new materials with unique electronic and optical properties.
Biology and Medicine
Drug Development: The compound’s ability to interact with biological molecules makes it a candidate for drug development, particularly in cancer therapy.
Biological Probes: It is used as a probe to study biological processes at the molecular level.
Industry
Chemical Manufacturing: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Electronics: Its unique properties make it suitable for use in electronic devices and sensors.
Mecanismo De Acción
The mechanism by which ?(1)-ruthenium(1+) bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine) acetonitrile cyclopentadienyl hexafluorophosphate exerts its effects involves coordination chemistry. The ruthenium center can coordinate with various substrates, facilitating chemical reactions. The ligands stabilize the ruthenium center and influence its reactivity. Molecular targets include organic molecules and biological macromolecules, with pathways involving electron transfer and coordination interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Ruthenium(II) tris(bipyridine) dichloride
- Ruthenium(III) acetylacetonate
- Ruthenium(II) carbonyl chloride
Uniqueness
The uniqueness of ?(1)-ruthenium(1+) bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine) acetonitrile cyclopentadienyl hexafluorophosphate lies in its specific ligand arrangement, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and provides unique interactions in biological systems.
Propiedades
Fórmula molecular |
C49H53F6N3P3Ru |
|---|---|
Peso molecular |
991.9 g/mol |
Nombre IUPAC |
acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate |
InChI |
InChI=1S/2C21H22NP.C5H6.C2H3N.F6P.Ru/c2*1-21(2,3)19-15-10-16-20(22-19)23(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h2*4-16H,1-3H3;1-4H,5H2;1H3;;/q;;;;-1;+1 |
Clave InChI |
MTBMHRMSUAHFDM-UHFFFAOYSA-N |
SMILES canónico |
CC#N.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


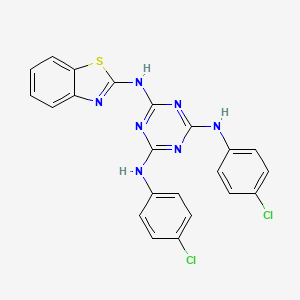
![[(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)
![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)
![N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12450817.png)

![[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)

![10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12450829.png)
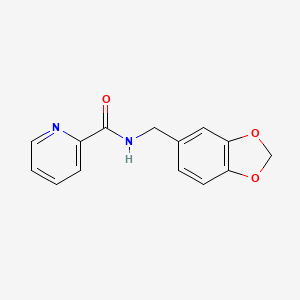
![N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine](/img/structure/B12450842.png)
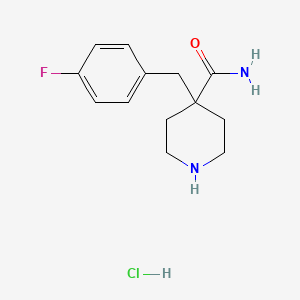
![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide](/img/structure/B12450858.png)
